Silver fulminate
Description
Historical Trajectory of Silver Fulminate (B1208216) Studies
The study of silver fulminate dates back to the early 19th century, marking significant milestones in chemical synthesis and the foundational understanding of isomerism.
The broader class of fulminates was first discovered by Edward Charles Howard in 1800. His research led to the preparation of a variety of fulminates, including this compound. nih.govwmcloud.orgnih.govscitoys.com In the 1820s, the organic chemist Justus Liebig independently discovered and prepared this compound (AgCNO). nih.govwmcloud.orgwikipedia.org
The primary method for synthesizing this compound involves the reaction of silver metal or silver nitrate (B79036) with nitric acid and ethanol. nih.govnih.govwikipedia.org This reaction requires careful control of conditions, typically conducted at temperatures around 80–90 °C, as the precipitate may not form at lower temperatures. nih.gov Due to the compound's inherent instability, only very small quantities should be prepared at any given time, as even the weight of the crystals can induce self-detonation. nih.govwikipedia.org Another reported method for its preparation involves the reaction of silver carbonate with ammonia (B1221849). nih.gov
A landmark moment in chemistry arose from the independent discoveries of this compound by Justus Liebig and silver cyanate (B1221674) (AgOCN) by Friedrich Wöhler in the 1820s. nih.govwmcloud.orgwikipedia.org Despite having the identical elemental composition, AgCNO, these two compounds exhibited vastly different properties: this compound was highly explosive, while silver cyanate was a stable compound that merely burned when ignited.
This striking difference, despite identical empirical formulas, led to a notable scientific dispute between Liebig and Wöhler. nih.govwmcloud.orgwikipedia.org The resolution of this controversy was facilitated by Jöns Jakob Berzelius, who, in 1830, introduced the fundamental concept of isomerism. nih.govwmcloud.orgwikipedia.org This concept explained that compounds could have the same chemical formula but different arrangements of atoms, thereby possessing distinct chemical and physical properties. This discovery was a significant advance in understanding chemical structure and laid the groundwork for modern organic chemistry.
The contrasting properties of these isomers are summarized in the table below:
| Compound | Chemical Formula | Key Property |
| This compound | AgCNO | Highly Explosive |
| Silver Cyanate | AgCNO | Stable, Burns |
Contemporary Academic Relevance and Research Landscape
Despite its historical significance, this compound continues to be a subject of contemporary academic interest, particularly within energetic materials science.
There has been a recent revival of interest in various aspects of fulminate chemistry. Modern research extends beyond the simple salts to include the synthesis of organometallic fulminates and detailed structural analyses. Studies have investigated the crystal structure of this compound, revealing two polymorphic forms: orthorhombic (Cmcm, denoted as α-form) and trigonal (R, denoted as β-form). Density Functional Theory (DFT) calculations have been employed to understand the effect of pressure and temperature on the relative phase stability of these polymorphs, with the Cmcm structure generally found to be the preferred thermodynamic equilibrium phase. These studies provide valuable insights into the fundamental properties and stability of this compound.
A summary of the polymorphic forms of this compound is presented below:
| Polymorph | Crystal System | Space Group | Key Structural Feature |
| α-form | Orthorhombic | Cmcm | Contains infinite -C-Ag-C-Ag-C- chains and linear fulminate ions. Preferred thermodynamic equilibrium phase. |
| β-form | Trigonal | R | Involves cyclic hexameric units with Ag-Ag separations slightly shorter than those in metallic silver. Less stable than α-form. |
This compound is recognized as a highly effective primary explosive, demonstrating greater efficiency than mercury fulminate and comparable effectiveness to lead azide (B81097) in certain applications. For instance, 60 mg of this compound is sufficient to achieve maximum output from Hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX). It is approximately 15 times more efficient than mercury(II) fulminate for exploding 2,4,6-trinitrophenylmethylnitroamine and 30% more efficient for exploding trinitroxylene. Historically, detonators utilizing this compound were employed by the Italian Navy in 1885. nih.gov Its most common commercial use, however, has been in non-damaging novelty noisemakers, such as children's toys and "Christmas crackers," where friction initiates a small detonation. wmcloud.orgnih.govscitoys.comwikipedia.org
The extreme sensitivity of this compound, which can self-detonate even under its own weight in aggregated quantities, has historically limited its widespread practical applications in military contexts. wmcloud.orgnih.govscitoys.comwikipedia.org However, contemporary research in energetic materials science is exploring methods to mitigate this sensitivity while retaining its energetic properties. Recent studies have focused on desensitizing this compound through complexation with various nitrogen-rich ligands, such as triazoles and tetrazoles. These efforts aim to create new coordination energetic materials that offer improved safety parameters and manageable sensitivities, potentially leading to broader practical applications.
Beyond its direct use as an explosive, this compound has also found relevance in the synthesis of advanced materials. Recent research has demonstrated that the detonation of this compound can be used to produce silver nanoparticles, showcasing a novel explosive method for nanoparticle generation. This interdisciplinary approach highlights the ongoing exploration of this compound's unique reactivity for new scientific and technological advancements.
| Primary Explosive | Shock Sensitivity | Friction Sensitivity | Autoignition Temperature (°C) | Detonation Velocity (m/s) |
| This compound (AgCNO) | Extremely High | Extremely High | 170 nih.gov | ~1700 (for ~0.5mm sample) |
| Mercury(II) Fulminate (Hg(CNO)2) | High | High | 150 | 4250 |
| Lead Azide (Pb(N3)2) | High | High | >300 | 5180 |
Note: The detonation velocity for this compound is for a specific sample thickness and ignition method.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
5610-59-3 |
|---|---|
Molecular Formula |
AgCNO CAgNO |
Molecular Weight |
149.885 g/mol |
IUPAC Name |
silver;oxidoazaniumylidynemethane |
InChI |
InChI=1S/CNO.Ag/c1-2-3;/q-1;+1 |
InChI Key |
AZPZMMZIYMVPCK-UHFFFAOYSA-N |
SMILES |
[C-]#[N+][O-].[Ag+] |
Canonical SMILES |
[C-]#[N+][O-].[Ag+] |
Synonyms |
silver fulminate |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations of Silver Fulminate
Advanced Synthetic Routes and Optimization
The preparation of silver fulminate (B1208216) requires meticulous control over reaction parameters to ensure the formation of the desired product while mitigating the significant risks of unintended detonation. Research has focused on optimizing the traditional precipitation method and exploring alternative synthetic pathways.
Controlled Reaction Conditions for Precipitation
The most common synthesis of silver fulminate involves the reaction of silver nitrate (B79036) with nitric acid and ethanol. wikipedia.org The careful management of this exothermic reaction is critical for both yield and safety. rutgers.edu The process begins by dissolving silver metal or silver nitrate in nitric acid, after which ethanol is added. study.com
The reaction temperature is a crucial variable. Some methodologies specify heating the mixture to between 80–90 °C, noting that the precipitate may not form at lower temperatures such as 30 °C. wikipedia.org Other procedures recommend more moderate heating, for example, to around 60°C, until precipitation begins. rutgers.edu Once initiated, the reaction becomes self-sustaining and exothermic, often requiring immediate cooling in an ice water bath to prevent it from becoming uncontrollable. rutgers.edu The process may involve cycling between heating and cooling to maximize the precipitation of the white, crystalline this compound. rutgers.edu
The concentrations of the reactants are also a key aspect of process optimization. A typical preparation might involve a stock solution made from silver nitrate dissolved in concentrated nitric acid and diluted with water, which is then added to ethanol in a specific ratio. rutgers.edu The extreme sensitivity of the final product necessitates that only very small quantities be prepared at once, as even the weight of the crystals can be sufficient to cause self-detonation. rutgers.edu
| Parameter | Condition | Rationale / Observation | Reference |
|---|---|---|---|
| Temperature | Heating to 60-90°C to initiate | Reaction may not start at lower temperatures. Becomes exothermic and self-sustaining once initiated. | wikipedia.orgrutgers.edu |
| Control | Use of heating and cooling baths | To manage the vigorous, exothermic nature of the reaction and prevent boiling over. | rutgers.edu |
| Reactants | Silver Nitrate, Nitric Acid, Ethanol | Standard precursors for the formation of the fulminate ion and its precipitation with silver. | wikipedia.org |
| Scale | Very small quantities (milligram scale) | Product is extremely sensitive and can detonate under its own weight. | rutgers.edu |
Novel Precursor Systems and Reaction Pathways
While the nitric acid-ethanol route is standard, alternative methods for synthesizing this compound have been documented. These novel pathways offer different precursor systems and reaction environments.
One such alternative involves the reaction of silver carbonate with ammonia (B1221849) in solution. wikipedia.org Another documented method is the formation of this compound when nitrogen oxide gas is passed through a solution of silver nitrate in ethanol. These methods bypass the direct and often violent reaction between nitric acid and ethanol.
More recent research into energetic coordination compounds has led to the development of one-pot synthesis methods that avoid the isolation of pure, highly sensitive this compound. For instance, this compound has been complexed with nitrogen-rich ligands like triazoles and tetrazoles. In one case, a complex, [Ag4(CNO)4(2,2-dtp)], was synthesized in a one-pot reaction, yielding a product with significantly reduced sensitivity compared to pure this compound. This approach represents a pathway to new energetic materials where the hazardous intermediate is not isolated.
Formation Mechanism Elucidation
Understanding the mechanism of fulminate formation is key to controlling the synthesis. Research has focused on identifying the transient species involved and the kinetics of the reaction steps.
Investigation of Reaction Intermediates
Early mechanistic discussions by Wieland proposed a multi-step pathway. Evidence for this pathway involved the synthesis of specific intermediate compounds. One key proposed intermediate is methylnitrolic acid (HON=C(NO₂)H). It was demonstrated that boiling an aqueous solution of methylnitrolic acid yields fulminic acid, along with formic acid and nitrous oxide. The subsequent addition of silver nitrate to this solution results in the precipitation of this compound. dtic.mil This finding provides strong evidence for the role of nitrolic acids as direct precursors to fulminic acid in this synthetic route. Further studies have also shown that compounds like aminomethylnitrolic acid can be converted into fulminic acid with dilute mineral acids. dtic.mil
| Proposed Intermediate | Role in Formation Pathway | Experimental Evidence | Reference |
|---|---|---|---|
| Methylnitrolic Acid | Precursor to Fulminic Acid | Boiling methylnitrolic acid in solution yields fulminic acid, which can then be precipitated as this compound. | dtic.mil |
| Aminomethylnitrolic Acid | Precursor to Fulminic Acid | Conversion to fulminic acid upon treatment with dilute mineral acids. | dtic.mil |
Kinetic Studies of Formation Processes
Detailed kinetic studies on the formation of this compound are sparse in the available scientific literature. The reaction is notoriously rapid, violent, and difficult to control, making quantitative kinetic analysis exceptionally challenging and hazardous. google.com
Qualitative observations indicate that the reaction proceeds through an induction period, after which a vigorous and highly exothermic phase begins, marked by gas evolution and the rapid precipitation of this compound. rutgers.edu The difficulty in controlling the reaction and the critical need to prevent detonation have historically hindered formal kinetic investigations. Studies that have been performed on fulminates often focus on their decomposition kinetics rather than their formation. For example, the isothermal decomposition of this compound has been studied, showing first-order kinetics in its initial phase. dtic.mil However, this pertains to the breakdown of the compound, not its synthesis. The lack of published data on the formation kinetics underscores the extreme challenges posed by the reaction's inherent instability.
Crystallographic and Structural Elucidation of Silver Fulminate Polymorphs
Polymorphic Forms: Orthorhombic (Cmcm) and Trigonal (R3)
Silver fulminate (B1208216) (AgCNO) is known to crystallize in two primary polymorphic phases at ambient conditions: an orthorhombic form and a trigonal form with a rhombohedral lattice arxiv.orgresearchgate.netarxiv.orgwikipedia.orgnih.gov. These are often denoted as α- and β-forms, respectively, with the orthorhombic structure corresponding to the α-phase (Cmcm) and the trigonal structure to the β-phase (R) arxiv.orgresearchgate.netarxiv.orgnih.gov. Early studies also reported the orthorhombic phase with space group Imca dtic.miliucr.org or Ibam arxiv.org. The Cmcm structure is consistently identified as the preferred thermodynamic equilibrium phase across studied pressure and temperature ranges arxiv.orgresearchgate.netnih.gov. The trigonal polymorph is characterized by the formation of cyclic hexamers, (AgCNO) wikipedia.org.
Single-crystal X-ray diffraction (SCXRD) is the primary non-destructive analytical technique employed for the precise determination of the unit cell, including its dimensions and the positions of atoms within the crystal lattice carleton.edu. This method has been crucial in accurately characterizing the structures of silver fulminate polymorphs researchgate.netnih.govat.ua.
For the orthorhombic Cmcm phase, single-crystal diffractometer data has been collected and refined to a high degree of accuracy. A redetermination of the this compound structure in 1979, based on data collected to sin / = 0.705 Å, refined the structure to an R-value of 0.021 for 206 observed independent reflections iucr.org. This refinement confirmed earlier structural reports while providing enhanced accuracy iucr.org.
The trigonal R phase has also undergone redetermination using SCXRD. Data collected on an Enraf-Nonius CAD-4 diffractometer, with 21 reflections used for cell parameter determination, allowed for refinement to an R-value of 0.036 for 665 unique reflections iucr.org. Refinement processes involve optimizing the fit between observed and calculated intensities in the diffraction pattern, including the refinement of positional atomic parameters and anisotropic vibration parameters ub.edurigaku.com.
The lattice parameters and unit cell characteristics for both the orthorhombic and trigonal polymorphs of this compound have been determined through X-ray diffraction studies. These parameters define the dimensions and symmetry of the unit cell, which is the smallest repeating unit of the crystal structure.
For the orthorhombic (Cmcm) phase, experimental lattice constants have been reported as:
a = 3.880 Å
b = 10.752 Å
c = 5.804 Å iucr.org The unit cell contains Z = 4 formula units, and the calculated density is 4.111 Mg m iucr.org. Earlier studies reported slightly different values: a = 6.04 Å, b = 3.88 Å, and c = 11.20 Å, with a density of 3.938 g cm iucr.org.
For the trigonal (R) phase, the lattice parameters are:
a = 9.087 Å
= 115.73° iucr.orgugr.es The unit cell volume is approximately 391 Å, with Z = 6 formula units, and a calculated density of 3.82 g cm iucr.orgugr.es.
Table 1: Lattice Parameters and Unit Cell Characteristics of this compound Polymorphs
| Polymorph | Space Group | a (Å) | b (Å) | c (Å) | (°) | (°) | (°) | Z | Volume (Å) | Density (g/cm) | Ref. |
| Orthorhombic | Cmcm | 3.880(2) | 10.752(5) | 5.804(2) | 90 | 90 | 90 | 4 | - | 4.111 | iucr.org |
| Orthorhombic | Imca | 6.04 | 3.88 | 11.20 | 90 | 90 | 90 | 4 | - | 3.938 | iucr.org |
| Trigonal | R | 9.087(3) | 9.087(3) | 9.087(3) | 115.73(3) | 115.73(3) | 115.73(3) | 6 | 391(1) | 3.82 | iucr.orgugr.es |
Advanced Structural Features
Beyond basic unit cell parameters, advanced structural analyses have revealed crucial details about the bonding and molecular arrangement within this compound.
A significant feature in the crystal structure of this compound and its complexes is the presence of argentophilic interactions, which are attractive forces between silver atoms researchgate.netat.uaacs.org. These interactions lead to the formation of silver clusters. In various this compound complexes, crystal structure experiments consistently reveal silver cluster formation with distinct argentophilic interactions, often in the range of 2.77 Å to 2.91 Å researchgate.netat.uaacs.orguni-muenchen.de. These bond lengths are classified as sub-van der Waals contacts (< 3.44 Å), indicating a significant interaction researchgate.netat.ua.
The fulminate anions (CNO) play a bridging role between silver cations, facilitating the formation of these clusters researchgate.netat.uauni-muenchen.de. For instance, in some complexes, the carbon atoms of the fulminate anions bridge between two silver cations, leading to the formation of tetrameric or trimeric silver clusters researchgate.netat.uauni-muenchen.de. These clusters can further extend to form extended three-dimensional structures through additional Ag-Ag and Ag-O bonding, depending on the coordinating ligands researchgate.netat.ua. The cyclic hexameric structure observed in the trigonal polymorph also features Ag-Ag distances wikipedia.orgiucr.org.
The intramolecular bond lengths and angles within the this compound unit (Ag-C-N-O) are critical for understanding its chemical bonding and stability. While specific experimental data for isolated this compound are less detailed in the provided sources, theoretical calculations and studies on this compound complexes offer insights.
In the trigonal R polymorph, specific bond lengths and angles have been reported from redetermination studies:
C-N bond length: 1.159 Å iucr.org
N-O bond length: 1.251 Å iucr.org
Ag-Ag distance: 2.902 Å iucr.org
Ag-C-Ag angle: 83.3° iucr.org
Ag-C-N angle: 138.4° iucr.org
C-N-O angle: 180° iucr.org
C-Ag-C angle: 180° iucr.org
For the orthorhombic Cmcm phase, Ag-C bond lengths are reported as 2.14 Å, and Ag-O bond lengths as 3.08 Å. The C-N bond length is 1.19 Å materialsproject.org. Another source for the trigonal R phase lists Ag-C bond lengths as 2.14 Å and 2.15 Å, C-N bond length as 1.19 Å, and N-O bond length as 1.23 Å materialsproject.org.
The fulminate anion itself is generally considered linear (C-N-O), and deviations from linearity in the crystalline solid form can be attributed to intermolecular interactions and packing effects aip.org. The nature of the bond between silver and carbon atoms in this compound is described as covalent researchgate.net.
Table 2: Selected Intramolecular Bond Lengths and Angles in this compound Polymorphs
| Polymorph | Bond/Angle | Value (Å/°) | Ref. |
| Trigonal (R) | C-N | 1.159 | iucr.org |
| Trigonal (R) | N-O | 1.251 | iucr.org |
| Trigonal (R) | Ag-Ag | 2.902 | iucr.org |
| Trigonal (R) | Ag-C-Ag | 83.3 | iucr.org |
| Trigonal (R) | Ag-C-N | 138.4 | iucr.org |
| Trigonal (R) | C-N-O | 180 | iucr.org |
| Trigonal (R) | C-Ag-C | 180 | iucr.org |
| Orthorhombic (Cmcm) | Ag-C | 2.14 | materialsproject.org |
| Orthorhombic (Cmcm) | Ag-O | 3.08 | materialsproject.org |
| Orthorhombic (Cmcm) | C-N | 1.19 | materialsproject.org |
| Trigonal (R) | Ag-C | 2.14, 2.15 | materialsproject.org |
| Trigonal (R) | C-N | 1.19 | materialsproject.org |
| Trigonal (R) | N-O | 1.23 | materialsproject.org |
Phase Transition Research
Research into the phase transitions of this compound primarily focuses on understanding the effect of external stimuli, such as pressure and temperature, on the relative stability of its polymorphic forms. Density Functional Theory (DFT) calculations have been extensively used to investigate these phase transitions arxiv.orgresearchgate.netarxiv.orgnih.govaip.org.
Studies using DFT-D2 methods indicate that the orthorhombic (Cmcm) structure is the thermodynamically preferred equilibrium phase over a range of pressures and temperatures arxiv.orgresearchgate.netnih.gov. While some DFT functionals predict a pressure-induced polymorphic phase transition, this transition was not observed when using the DFT-D2 method arxiv.orgresearchgate.netarxiv.org. This suggests that van der Waals interactions play a significant role in accurately predicting phase stability, and these interactions are effectively captured by semi-empirical dispersion correction methods arxiv.orgresearchgate.netarxiv.orgnih.gov.
The equation of state and compressibility of both polymorphic phases have been investigated, providing insights into their behavior under pressure arxiv.orgresearchgate.netarxiv.orgaip.org. The research aims to provide an early indication to experimentalists to avoid the formation of the less stable β-form (trigonal R) of AgCNO arxiv.orgnih.govaip.org.
Pressure and Temperature Induced Polymorphic Transitions
The investigation into pressure and temperature-induced polymorphic transitions in this compound has primarily relied on theoretical approaches, particularly Density Functional Theory (DFT) calculations, due to the inherent sensitivity and complex behavior of energetic materials under extreme conditions. researchgate.netaip.orgmdpi.com These studies have aimed to predict the structural changes and phase stability of the α and β polymorphs. mdpi.com
Computational analyses, incorporating van der Waals (vdW) interactions through methods like DFT-D2, have played a significant role in accurately predicting the phase stability of AgCNO. arxiv.orgresearchgate.netaip.orgarxiv.org While standard DFT functionals (e.g., GGA with PWSCF or CASTEP code) indicated a pressure-induced polymorphic phase transition from the trigonal (R¯3) β-phase to the orthorhombic (Cmcm) α-phase at approximately 2.5 GPa and 2.7 GPa, respectively, this transition was notably absent when the DFT-D2 method was employed. arxiv.orgresearchgate.netaip.orgarxiv.org This discrepancy highlights the importance of accurately accounting for vdW forces in predicting the behavior of such materials. Under hydrostatic pressure, the polymorphs have been observed to exhibit anisotropic behavior. mdpi.com
Regarding temperature effects, differential thermal analysis studies have shown no evidence of temperature-induced phase changes for this compound between 20 °C and 145 °C. aip.org This suggests a relative thermal stability of the existing polymorphic forms within this temperature range, prior to decomposition.
Thermodynamic Stability Assessment of Crystalline Phases
The thermodynamic stability of the crystalline phases of this compound has been rigorously assessed through computational methods, primarily by comparing the free energy of the polymorphs. aip.org Total energy calculations utilizing the DFT-D2 method consistently identify the orthorhombic (Cmcm, α-phase) structure as the thermodynamically preferred equilibrium phase across the investigated pressure and temperature ranges. arxiv.orgresearchgate.netaip.orgarxiv.org
Specifically, at ambient pressure, the calculated total energy difference indicates that the Cmcm phase is approximately 6 kJ/mol per molecule lower in energy than the R¯3 phase, thereby establishing the Cmcm phase as the thermodynamic ground state. researchgate.net This enhanced stability of the α-phase is attributed to the presence of linear CNO anions within its crystal structure. researchgate.net Further confirmation of the α-phase as the most stable polymorph under various pressure and temperature conditions comes from calculations of the Gibbs free energy as a function of temperature. aip.org It is important to note that Gibbs free energy values for temperatures exceeding 450 K are typically not plotted, as the α-AgCNO phase is known to decompose within the temperature range of 393 K to 450 K. aip.org
Beyond thermodynamic stability, electronic structure calculations provide further insights into the nature of these polymorphs. Both the α and β phases of this compound are characterized as indirect bandgap insulators. Using the Tran-Blaha modified Becke-Johnson (TB-mBJ) potential, the calculated bandgap values are 3.51 eV for the α-phase and 4.43 eV for the β-phase. arxiv.orgresearchgate.netaip.orgarxiv.orgmdpi.comresearchgate.netresearchgate.net
Table 1: Electronic Bandgap Values of this compound Polymorphs
| Polymorph | Space Group | Bandgap (eV) |
| α-phase | Cmcm | 3.51 |
| β-phase | R¯3 | 4.43 |
Decomposition Pathways and Reaction Kinetics of Silver Fulminate
Thermal Decomposition Mechanisms
The thermal decomposition of silver fulminate (B1208216) is a complex process that proceeds through distinct stages, ultimately yielding gaseous products and metallic silver. Understanding these mechanisms is crucial for comprehending the compound's explosive nature.
Research indicates that the decomposition of silver fulminate in the solid phase typically occurs in three sequential stages: an initial decay, followed by an acceleratory stage, and concluding with a final decay phase nih.gov. The initial stage of gas evolution in solid-phase thermal decomposition can be attributed to either the desorption of trapped or adsorbed gases, or to chemical reactions occurring at energetically favorable sites within the crystal structure nih.gov. Observations have also noted that small crystals of this compound may appear to melt just prior to explosion nih.gov. Differential thermal analysis (DTA) studies conducted between 20 °C and 145 °C did not reveal any evidence of phase changes in this compound nih.gov.
The thermal decomposition of this compound involves specific activation energies for its different stages, reflecting the energy barriers that must be overcome for the reactions to proceed. The initial decay phase of this compound decomposition follows first-order kinetics and exhibits a low activation energy of 0.28 electron volts (eV) per molecule, equivalent to 14.2 kilocalories per mole (kcal/mol) nih.gov. This low activation energy is a contributing factor to the compound's notable thermal sensitivity nih.gov. Following the initial decay, an acceleratory period is observed, for which the activation energy has been determined to be 1.24 eV per molecule nih.gov, or approximately 28.62 kcal/mol nih.gov.
Table 1: Activation Energies for this compound Decomposition Stages
| Decomposition Stage | Activation Energy (eV/molecule) | Activation Energy (kcal/mol) | Citation |
| Initial Decay | 0.28 | 14.2 | nih.gov |
| Acceleratory Stage | 1.24 | 28.62 | nih.govnih.gov |
Electron Transfer and Initiation Research
The initiation of this compound decomposition is closely linked to its electronic structure and its response to various external stimuli, particularly light and electrostatic discharge.
A proposed initial and rate-determining step in the decomposition of this compound involves the transfer of an electron from the top of the fulminate band to the top of the Fermi level of metallic nuclei nih.govnih.gov. This electron transfer creates a "hole" which subsequently reacts with an adjacent fulminate group, leading to the liberation of gases nih.gov.
This compound exists in two known polymorphic forms: an orthorhombic (Cmcm) and a trigonal (R) structure at ambient conditions nih.govnih.gov. Electronic structure calculations, particularly using Density Functional Theory (DFT), provide insights into the nature and location of inter-band transitions within these crystal structures nih.gov. These calculations reveal that both the alpha () and beta () phases of this compound are indirect bandgap insulators, with bandgap values of 3.51 eV and 4.43 eV, respectively nih.gov. Analysis of charge density plots and partial density of states further elucidates the nature of chemical bonding within these polymorphs nih.gov. Unlike alkali metal fulminates such as sodium, potassium, and thallous fulminates, which are ionic solids, silver and mercury fulminates are considered covalent in nature, a characteristic that influences their stability nih.gov.
This compound is exceptionally sensitive to various forms of energy, including electricity, particularly static discharge nih.govnih.gov. The remarkably low energy required for electrostatic initiation renders this compound highly hazardous to handle, especially in its dry state nih.gov. This sensitivity may be further amplified in partially decomposed samples due to the presence of metallic silver particles nih.gov.
Ignition of this compound by exposure to intense light, such as from a xenon-filled electron flash bulb, has been documented nih.gov. The electrical energy required for explosion under light initiation is reported to be comparable to that for lead azide (B81097) nih.gov. Furthermore, studies have investigated the explosion of this compound following brief irradiation with sparks, indicative of ignition through sudden localized heating nih.gov.
Reactivity Studies with Chemical Agents
This compound exhibits diverse reactivity with various chemical agents, leading to decomposition or complex formation depending on the nature of the reagent. It detonates upon contact with concentrated sulfuric acid, chlorine, or bromine nih.gov. However, it does not react explosively when in contact with iodine nih.gov.
The compound is insoluble in nitric acid nih.gov. Concentrated hydrochloric acid causes its non-explosive decomposition, accompanied by a hissing sound nih.gov. Thiosulfate also facilitates its non-explosive decomposition and can be employed for safe disposal nih.govnih.gov.
This compound is known to dissolve in several solvents by forming complexes, including ammonia (B1221849), alkali chlorides, alkali cyanides, aniline, pyridine (B92270), and potassium iodide nih.gov. A mixture of monoethanolamine and concentrated ammonium (B1175870) hydroxide (B78521) has been used to dissolve both mercury and silver fulminates without spontaneous decomposition, aiding in their crystallization and purification nih.gov. Conversely, fulminates can be precipitated from solution by the addition of acetic acid nih.gov. Notably, this compound reacts with copper to form copper(II) fulminate, which is reported to be even more friction-sensitive thermofisher.com. In contrast, tetrazole-derived complexes of this compound have demonstrated enhanced stability compared to the parent silver salt nih.govthermofisher.com.
Acid-Induced Decomposition Mechanisms (e.g., Hydrochloric Acid)
This compound reacts energetically with concentrated hydrochloric acid. Upon contact, the bulky salt shrivels and decomposes with a loud hissing noise and significant heat generation zenodo.org. This reaction, while potentially hazardous, can be managed by introducing small quantities of this compound into a considerable excess of artificially cooled acid zenodo.org.
The decomposition of this compound by hydrochloric acid yields several products, notably hydroxyammonium (B8646004) chloride and formic acid zenodo.org. The yield of hydroxyammonium chloride can be influenced by temperature, with hot water reducing the yield, indicating an adverse effect of heat on the decomposition process zenodo.org.
Table 2: Products of this compound Decomposition by Hydrochloric Acid
| Reactant | Acid Type | Observed Reaction | Key Products | Yields (Hydroxyammonium Chloride) |
| This compound | Concentrated HCl | Energetic attack, hissing, heat, shriveling zenodo.org | Hydroxyammonium chloride, Formic acid zenodo.org | 28.9 - 37.4% (various experiments) zenodo.org |
| This compound | Dilute HCl (hot) | Decomposition | Hydroxyammonium chloride | 41.60% zenodo.org |
Complexation-Mediated Decomposition Inhibition
While this compound is highly sensitive, its decomposition can be influenced or inhibited through complexation with certain ligands. This compound is insoluble in nitric acid but demonstrates solubility in various solutions by forming complexes. These include ammonia, alkali chlorides, alkali cyanides, aniline, pyridine, and potassium iodide wikipedia.orgsciencemadness.org. The dissolution in aqueous ammonia and pyridine specifically occurs via complex formation sciencemadness.org.
A significant finding in this area is the ability to desensitize this compound through the formation of complexes. Justus von Liebig isolated one of the earliest fulminato metal complexes, K[Ag(CNO)₂] researchgate.net. More recently, the highly sensitive this compound has been successfully desensitized by complexing it with various nitrogen-rich triazoles and tetrazoles. This process yields this compound complexes with the general formula [Agₓ(CNO)ₓ(N-Ligand)ᵧ], where x ranges from 1 to 4 and y from 1 to 3 researchgate.net. This approach highlights a pathway for mitigating the extreme sensitivity of this compound by diluting its energy-rich species with larger cations or ligands, leading to the formation of new, non-explosive complexes researchgate.net.
Table 3: Complexation Agents and Their Effects on this compound
| Complexing Agent | Effect on this compound |
| Ammonia | Dissolves by forming complexes wikipedia.orgsciencemadness.org |
| Alkali Chlorides | Dissolves by forming complexes wikipedia.org |
| Alkali Cyanides | Dissolves by forming complexes wikipedia.org |
| Aniline | Dissolves by forming complexes wikipedia.org |
| Pyridine | Dissolves by forming complexes wikipedia.orgsciencemadness.org |
| Potassium Iodide | Dissolves by forming complexes wikipedia.org |
| Nitrogen-rich Triazoles | Desensitization, yielding non-explosive complexes researchgate.net |
| Nitrogen-rich Tetrazoles | Desensitization, yielding non-explosive complexes researchgate.net |
Spectroscopic and Advanced Characterization Techniques
Vibrational Spectroscopy Applications (e.g., Infrared)
Vibrational spectroscopy, such as Infrared (IR) spectroscopy, is a valuable tool for analyzing the molecular bonds and functional groups within silver fulminate (B1208216). researchgate.netdtic.mil These techniques are typically applied to solid-state samples of explosives. dtic.mil
In silver fulminate, the fulminate ion (CNO⁻) is a pseudohalic ion, characterized by its C⁻≡N⁺−O⁻ structure. wikipedia.org Infrared spectra of this compound have been utilized to study the absorption bands associated with the CNO group. sciencemadness.orgdtic.mil While the presence of cyanide (CN) bands might be masked by the strong CNO group absorption, IR spectroscopy can confirm the absence of impurities like nitrate (B79036). sciencemadness.org Studies have also investigated the CN stretching frequency of the fulminate ion. waikato.ac.nz
Electronic Spectroscopy for Band Structure Analysis (e.g., Ultraviolet Absorption)
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) absorption spectroscopy, is employed to analyze the electronic band structure of materials. ubbcluj.ro For this compound, this technique provides insights into its electronic transitions and energy gaps. researchgate.netrsc.org
This compound exists in two polymorphic forms: orthorhombic (Cmcm, α-phase) and trigonal (R, β-phase). wikipedia.orgresearchgate.netaip.org Electronic structure calculations using methods like Density Functional Theory (DFT) have shown that both α and β phases are indirect bandgap insulators. researchgate.netaip.orgarxiv.org
Research findings indicate the following bandgap values for this compound polymorphs:
| Polymorph Phase | Bandgap Value (eV) | Reference |
| α-phase (Cmcm) | 3.51 | researchgate.netaip.orgarxiv.org |
| β-phase (R) | 4.43 | researchgate.netaip.orgarxiv.org |
An earlier study reported an absorption edge at 3180 Å (318 nm) in the UV absorption spectrum of this compound crystals, corresponding to a probable width of the forbidden-energy gap of 3.88 eV. rsc.org The calculated bandgap for the α-phase (3.51 eV) is comparable to a measured optical energy gap of 4.0 eV. arxiv.org The nature of chemical bonding in this compound, particularly the Ag-C bond, is more directional than in mercury fulminate, contributing to its instability. researchgate.netarxiv.orgaip.org
Advanced Microscopy and Diffraction for Microstructural Analysis
Advanced microscopy and diffraction techniques are crucial for examining the morphology and crystalline phases of this compound, especially when it forms nanoparticles. researchgate.netuszko.ukntrem.com
Scanning Electron Microscopy (SEM) is widely used to characterize the morphology of this compound and its derivatives. researchgate.netresearchgate.netacs.orgnih.govat.ua For instance, SEM micrographs have shown heterogeneous silver nanoparticle clusters formed during the detonation of this compound. uszko.uk This technique helps visualize the size, shape, and distribution of particles, confirming their presence and composition, often in conjunction with Energy Dispersive X-ray Spectroscopy (EDS). uszko.uk
Both electron diffraction and X-ray diffraction (XRD) are essential for identifying the crystalline phases and structures of this compound and related materials, including nanoparticles. researchgate.netuszko.ukntrem.comjetir.org
X-ray diffraction analysis is a standard technique for determining the crystallographic structure of a material and identifying phases based on their diffraction pattern. jetir.orgmyscope.trainingmalvernpanalytical.com In the context of this compound, XRD has been used to:
Confirm the presence of silver nanoparticles produced via detonation, showing characteristic peaks corresponding to face-centered cubic (FCC) silver planes such as (111), (200), (220), and (311). uszko.uk
Identify the presence of hexagonal close-packed (HCP) silver polytypes in samples derived from this compound, alongside the predominant FCC phase. uszko.uk For example, d-spacing of 2.312 Å corresponds to Silver FCC (111) plane, and 1.243 Å corresponds to Silver HCP (1121) plane. uszko.uk
Characterize the two known polymorphic forms of this compound: orthorhombic and trigonal. wikipedia.orgat.ua
Electron diffraction, particularly Selected Area Electron Diffraction (SAED) in Transmission Electron Microscopy (TEM), complements XRD by providing crystallographic information at the nanoscale. ntrem.comresearchgate.net TEM micrographs with visible lattice fringes, combined with electron diffraction, confirm the composition and crystalline nature of nanoparticles generated from this compound. uszko.uk
Computational Chemistry and Theoretical Modeling of Silver Fulminate
Density Functional Theory (DFT) Applications
DFT is a widely utilized quantum chemical method for investigating the properties of silver fulminate (B1208216). It has been applied to study the relative thermodynamic phase stability of its polymorphs across wide ranges of pressure and temperature. mdpi.comarxiv.orgarxiv.orgresearchgate.netaip.org
DFT calculations have been employed to optimize the structures of various phases of silver fulminate and to compute their electronic properties. These calculations include the density of states, partial density of states, band structures, and projection band structures, as well as changes in charge transfer amount and electronic charge density. mdpi.com
This compound exists in two primary polymorphic phases at ambient conditions: an orthorhombic phase (Cmcm), denoted as the α-form, and a trigonal phase (R), referred to as the β-form. arxiv.orgarxiv.orgresearchgate.netaip.orgwikipedia.org Both the α and β phases of this compound are characterized as indirect bandgap insulators. arxiv.orgarxiv.orgresearchgate.netaip.org
Using the Tran-Blaha modified Becke-Johnson (TB-mBJ) potential, calculated electronic bandgap values at ambient pressure are 3.51 eV for the α-phase and 4.43 eV for the β-phase. arxiv.orgarxiv.orgresearchgate.netaip.org It is important to note that standard Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) functionals typically underestimate these bandgaps. arxiv.org At phase transition points, some calculated bandgaps have shown higher values than experimental ones, with an error range of approximately 8%. mdpi.com
Table 1: Calculated Band Gaps of this compound Polymorphs (Ambient Pressure)
| Polymorph | Space Group | Band Gap (eV) (TB-mBJ) arxiv.orgarxiv.orgresearchgate.netaip.org |
| α-phase | Cmcm | 3.51 |
| β-phase | R | 4.43 |
DFT calculations have facilitated the evaluation of changes in the optical properties of this compound due to pressure-induced phase transitions. mdpi.com Researchers have analyzed optical anisotropy, electric-dipole transitions, and photosensitivity to light for both polymorphs based on calculated optical spectra. arxiv.orgarxiv.orgresearchgate.netaip.org
Molecular Dynamics and Simulation Studies
Molecular dynamics (MD) simulations, often coupled with DFT (DFT-based MD), are conceptually similar to molecular-mechanics-based MD simulations. They involve estimating forces on atoms in a given configuration and then updating atom locations based on a selected time step, a process that is continuously repeated. mdpi.com While specific MD studies focusing solely on this compound's dynamic behavior are less detailed in the provided information, the general application of MD for understanding energetic materials under high pressure and temperature is well-established. mdpi.com
Van der Waals interactions are recognized as playing a significant role in predicting the phase stability of this compound polymorphs. These interactions can be effectively captured by semi-empirical dispersion correction methods, such as the DFT-D2 method. arxiv.orgarxiv.orgresearchgate.netaip.org Based on total energy calculations using the DFT-D2 method, the orthorhombic Cmcm structure (α-phase) is identified as the preferred thermodynamic equilibrium phase for this compound under the studied pressure and temperature ranges. arxiv.orgarxiv.orgresearchgate.netaip.org
Computational modeling, including DFT and MD, is a promising approach for proposing mechanisms of explosive decomposition initiation and detonation by analyzing bond strengths and intermolecular interactions. odu.edu The use of modeling is crucial for assessing the behavior of explosive materials under a wide range of stimuli and scenarios, including heat, shock, friction, impact, and electrostatic discharge. difesa.it this compound is experimentally known for its extreme sensitivity to these stimuli, with even minor disturbances capable of causing detonation. wikipedia.org Computational studies aim to provide a theoretical understanding of this inherent instability and predict dynamic responses.
Quantum Chemical Analysis of Bonding and Reactivity
Quantum chemical analysis has been applied to elucidate the nature of chemical bonding in this compound polymorphs. This analysis involves examining charge density plots and partial density of states. arxiv.orgarxiv.orgresearchgate.netaip.org The studies indicate that covalent bonding is predominant in the energetic AgCNO polymorphs. arxiv.org The molecular character of this compound arises from strong overlap contributions of the partial density of states of the silver and fulminate anions in both the valence and conduction bands, a characteristic commonly observed in molecular crystalline solids. arxiv.org The conduction band is primarily composed of p-states from carbon, nitrogen, and oxygen, along with s, p, and d-states from silver atoms. arxiv.org The concept of "trigger bonds," identified by measures like the Wiberg bond index (WBI), is utilized in computational modeling of energetic materials to pinpoint weakened bonds that are likely to break and initiate explosive decomposition. odu.edu
Complexation Chemistry and Desensitization Research
Coordination Compound Synthesis and Characterization
The synthesis of silver fulminate (B1208216) coordination compounds involves reacting silver fulminate with specific ligands, leading to the formation of complexes with altered structural and energetic properties. These compounds are rigorously characterized using a suite of analytical techniques. researchgate.netacs.org
A key strategy for desensitizing this compound involves its complexation with nitrogen-rich azole ligands, such as triazoles and tetrazoles. This ligand-based approach yields this compound complexes with the general formula [Agₓ(CNO)ₓ(N-Ligand)ᵧ], where x typically ranges from 1 to 4 and y from 1 to 3. researchgate.netacs.orgnih.gov The resulting energetic coordination compounds (ECCs) exhibit significantly reduced sensitivities compared to pure this compound, making them safer to handle. researchgate.netacs.orgnih.gov
Characterization of these complexes typically includes:
X-ray Diffraction (XRD): Used to determine the crystal structure, revealing coordination modes and intermolecular interactions. researchgate.netacs.orgresearchgate.net
Scanning Electron Microscopy (SEM): Provides insights into the morphology and particle size of the synthesized complexes. researchgate.netacs.orgresearchgate.net
Infrared (IR) Spectroscopy: Confirms the presence of specific functional groups and coordination modes. researchgate.netacs.orgresearchgate.net
Elemental Analysis: Verifies the stoichio-metry of the synthesized compounds. researchgate.netacs.orgresearchgate.net
Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA): Assess thermal stability and decomposition behavior. researchgate.netacs.orgresearchgate.net
The addition of nitrogen-donor ligands to this compound leads to diverse coordination chemistry. Common coordination modes observed include the bridging behavior of the fulminate carbon atom between two silver cations, forming Ag-C-Ag angles typically between 77-91°. at.uaacs.org While some complexes show no Ag-O interactions, others exhibit weak Ag-O bonds with distances generally above 2.6 Å, indicating weaker bonding. at.uaacs.org
A notable feature in the coordination chemistry of this compound with nitrogen-rich azoles is the formation of silver clusters and polymeric structures. Crystal structure experiments consistently reveal silver cluster formation in these complexes, characterized by distinct argentophilic interactions, often close to 2.77 Å. researchgate.netacs.orgat.ua
For instance, in certain complexes, tetrameric silver clusters are observed, which can assemble into two-dimensional (2D) polymeric layers through Ag-Ag and Ag-O bonding. at.uaacs.org The presence of specific ligands can further link these layers, leading to the formation of three-dimensional (3D) polymeric networks. at.uaacs.org For example, in the complex [Ag₄(CNO)₄(2,2-dtp)] (where 2,2-dtp is 1,3-di(tetrazol-1-yl)propane), the ligand acts as an additional linker, connecting the 2D layers into a 3D polymeric structure. researchgate.netacs.orgat.ua Conversely, in [Ag₄(CNO)₄(BTRI)] (where BTRI is 4,4'-bis(1,2,4-triazole)), the 3D structure arises from the 4-fold coordination of the ligand to different silver atoms, which prevents the formation of Ag-O bonds. at.uaacs.org These polymeric and cluster formations contribute significantly to the altered stability and energetic properties of the complexes.
Energetic Characterization of this compound Complexes
The energetic characterization of this compound complexes involves assessing their reactivity, stability, and performance parameters to determine their suitability as safer energetic materials. researchgate.netacs.org
Compared to pure this compound, which is known for its extreme sensitivity to various stimuli, its coordination compounds with nitrogen-rich azoles exhibit significantly reduced sensitivities. researchgate.netacs.orgnih.gov Pure this compound is so sensitive that it can self-detonate under its own weight, even underwater, and is highly sensitive to static discharge. wikipedia.orgsciencemadness.orgacs.org
The synthesized complexes demonstrate sensitivities within a manageable range, making them considerably safer to handle. researchgate.netacs.orgnih.gov For example, compounds like [Ag₄(CNO)₄(BTRI)] and [Ag₄(CNO)₄(2,2-dtp)] show energetic performances comparable to desired lead styphnate alternatives while possessing much lower sensitivities. researchgate.netacs.orgnih.gov
The thermal stability of these complexes can also be enhanced. Some ligands with bridging character have been shown to increase the thermal stability of the resulting coordination compounds up to 215 °C. acs.org This improved thermal stability, alongside reduced mechanical sensitivities, is crucial for practical applications. researchgate.netacs.org
Table 1: Comparative Sensitivity of this compound and Selected Complexes
| Compound | Impact Sensitivity (J) | Friction Sensitivity (N) | Thermal Stability (°C) |
| This compound (SF) | Extremely High wikipedia.org | Extremely High wikipedia.org | 170 wikipedia.org |
| [Ag₄(CNO)₄(BTRI)] | Manageable Range researchgate.netacs.org | Manageable Range researchgate.netacs.org | Up to 215 acs.org |
| [Ag₄(CNO)₄(2,2-dtp)] | Manageable Range researchgate.netacs.org | Manageable Range researchgate.netacs.org | Up to 215 acs.org |
Note: Specific numerical values for impact and friction sensitivities for the complexes are often presented as "manageable range" in the provided sources, indicating a significant reduction compared to the parent this compound. researchgate.netacs.org
Several strategies are employed to develop less sensitive this compound derivatives:
Ligand Selection: The judicious selection of nitrogen-rich ligands, particularly those with bridging capabilities, is crucial. These ligands can effectively "tame" the high sensitivity of this compound by forming robust coordination networks. acs.orgresearchgate.netacs.orgat.ua
One-Pot Synthesis: Developing one-pot synthesis methods that avoid the isolation of highly sensitive pure this compound is a significant safety advancement. For instance, the complex [Ag₄(CNO)₄(2,2-dtp)] can be synthesized in a one-pot reaction directly from elemental silver, nitric acid, ethanol, and the ligand, thereby bypassing the handling of the extremely sensitive pure this compound. acs.orgresearchgate.netacs.orgat.ua This method enhances safety and opens new avenues for the practical synthesis of these materials. acs.org
Polymeric Network Formation: Encouraging the formation of polymeric or cluster structures through coordination chemistry helps to stabilize the energetic material. The extended networks and argentophilic interactions observed in these complexes contribute to their reduced sensitivity. researchgate.netacs.orgat.uaacs.org
Diluents and Coatings: While not explicitly detailed for this compound complexes in the provided context, the general principle of desensitization in energetic materials often involves the use of diluents or coating particles with less sensitive or inert materials to reduce sensitivity and inhibit crystal growth. sciencemadness.orgotif.orgutikad.org.tradestmgd.com.tr
These strategies collectively aim to create energetic coordination compounds that offer a safer alternative to traditional primary explosives, possessing manageable sensitivities while maintaining desirable energetic performance. researchgate.netacs.orgnih.gov
Advanced Material Applications Derived from Silver Fulminate Research
Nanoparticle Synthesis via Detonation (BANG Method)
The detonation of silver fulminate (B1208216) has emerged as a novel and efficient method for synthesizing silver nanoparticles, a process termed the Bristol Accelerated Nanoparticle Generation (BANG) method. This technique, initially developed for gold, has demonstrated its applicability to silver-based explosives, offering a solvent-free route to produce uncapped, heterogeneous nanoparticles. nih.govwikipedia.org The unique and extreme conditions generated during detonation, which are typically difficult and expensive to replicate, are harnessed for the creation of these functional inorganic materials. nih.govwikipedia.org
A significant finding in the nanoparticle synthesis research is the formation of novel metallic nanophases, specifically hexagonal close-packed (HCP) silver. While silver is conventionally understood to primarily exist in a face-centered cubic (FCC) structure, electron microscopy analysis of samples derived from silver fulminate detonation has confirmed the presence of the HCP phase. nih.gov This elusive hexagonal phase has been previously reported to be size-stabilized in nanocrystalline silver, and the BANG method provides a new pathway for its synthesis. nih.gov
The characterization revealed distinct lattice planes for both FCC and HCP silver. For instance, the d-spacing of lattice fringes corresponding to the silver FCC (111) plane was measured at 2.312 Å, while the silver HCP (1121) plane exhibited a d-spacing of 1.243 Å. nih.gov
Table 1: Lattice Spacing of Silver Nanophases from this compound Detonation
| Silver Phase | Lattice Plane | d-spacing (Å) |
| FCC | (111) | 2.312 |
| HCP | (1121) | 1.243 |
The materials generated through the detonation of this compound have undergone comprehensive characterization using various analytical techniques. Transmission Electron Microscopy (TEM) was employed to verify nanoparticle formation, revealing heterogeneous silver nanoparticle clusters. nih.gov The composition of these particles was confirmed as silver through Energy Dispersive X-ray Spectroscopy (EDS), with some instances showing the presence of copper and carbon from the collection grids, and aluminum from the detector holder. nih.gov X-ray Diffraction (XRD) analysis indicated that the bulk film primarily consisted of FCC silver, consistent with ICSD structure collection code #22434. However, electron microscopy provided crucial evidence for the co-existence of the HCP phase. nih.gov
Energetic Material Science Contributions
This compound's role in energetic material science extends to its investigation as a model primary explosive and the study of its derivatives for enhanced performance and controlled initiation.
This compound is classified as a primary explosive and has been recognized for its effectiveness as a detonator, comparable to lead azide (B81097) (Pb(N₃)₂). newdrugapprovals.org Historically, this compound detonators have seen use, for example, in the Italian Navy. newdrugapprovals.org Research has explored its fundamental explosive characteristics, including its structure and decomposition mechanisms. ctdbase.org
Comparisons of its sensitivity and ignition properties with other primary explosives highlight its unique profile. This compound exhibits a Figure of Insensitiveness (F of I) to impact of 22, and an ignition temperature (T of I) of 170 °C. newdrugapprovals.org These metrics position it between mercury(II) fulminate (F of I: 10, T of I: 210 °C) and lead azide (F of I: 30, T of I: >300 °C), indicating its high sensitivity. newdrugapprovals.org Furthermore, studies on the bulk modulus of primary explosives reveal that mercury(II) fulminate is softer than this compound, silver azide, and lead azide. uni.lu
Table 2: Sensitivity and Ignition Temperature of Primary Explosives
| Explosive Compound | Figure of Insensitiveness (Impact) | Temperature of Ignition (°C) |
| Mercury(II) fulminate | 10 | 210 |
| This compound | 22 | 170 |
| Lead azide | 30 | >300 |
Given the extreme sensitivity of this compound, research has focused on desensitizing it through complexation with nitrogen-rich ligands to develop novel laser-initiating energetic materials. nih.govnih.gov These silver energetic coordination polymers (ECPs), such as complexes derived from 4-(2-amino-2H-tetrazol-5-yl)-1,2,5-oxadiazol-3-amine (ATNT), have demonstrated promising laser initiation characteristics. nih.govnih.gov
Laser initiation experiments on these derivatives have shown low initiation delay times, often less than 20 microseconds, when subjected to an initiation energy of 70 mJ. nih.govnih.gov This highlights their potential for controlled, precise initiation. The performance metrics of these derivatives are advanced, encompassing high crystal densities, significant heat of detonation, and impressive detonation velocities and pressures. For example, two silver ECPs exhibited detonation properties ranging from 7286 m/s and 27.89 GPa to 8085 m/s and 40.08 GPa. nih.govnih.gov The ability of light, particularly in the blue and ultraviolet spectrum, to induce heating sufficient for chemical reaction initiation in light-sensitive explosives like "fulminating silver" has also been noted.
Table 3: Performance Metrics of Silver Energetic Coordination Polymers (ECPs)
| Property | ECP 1 Value (e.g., Ag₂(ATNT)₂₂) | ECP 2 Value (e.g., Ag₂(ATNT)₄₂) |
| Crystal Density (g cm⁻³) | 2.405 | 2.675 |
| Heat of Detonation (kcal g⁻¹) | 0.91 | 0.88 |
| Detonation Velocity (m s⁻¹) | 7286 | 8085 |
| Detonation Pressure (GPa) | 27.89 | 40.08 |
| Laser Initiation Delay (<20 μs) | Yes (under 70 mJ) | Yes (under 70 mJ) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
